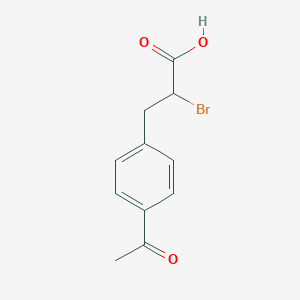

3-(4-Acetylphenyl)-2-bromopropanoic acid

Description

Properties

IUPAC Name |

3-(4-acetylphenyl)-2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXNYZKECLXPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295313 | |

| Record name | 3-(4-acetylphenyl)-2-bromopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18910-19-5 | |

| Record name | NSC101130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-acetylphenyl)-2-bromopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-2-bromopropanoic acid typically involves the bromination of 3-(4-Acetylphenyl)propanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-2-bromopropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 3-(4-Acetylphenyl)-2-hydroxypropanoic acid, 3-(4-Acetylphenyl)-2-aminopropanoic acid, and 3-(4-Acetylphenyl)-2-thiolpropanoic acid.

Oxidation Reactions: Products include 3-(4-Carboxyphenyl)-2-bromopropanoic acid.

Reduction Reactions: Products include 3-(4-Acetylphenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(4-Acetylphenyl)-2-bromopropanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic amino acid residues.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-2-bromopropanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This interaction can result in the inhibition of enzyme activity or modification of protein function. The acetyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 3-(4-acetylphenyl)-2-bromopropanoic acid and analogous compounds:

Key Differences and Implications

Substituent Effects on Reactivity: The bromine at C2 in the target compound facilitates nucleophilic substitution, whereas compounds like 3-(4-Bromophenyl)propionic acid (bromine on the phenyl ring) exhibit reduced α-carbon reactivity .

Biological Activity: Cinnamic acid derivatives (e.g., 2-(4-Isopropylbenzylidene)propanoic acid) demonstrate antibacterial and antitumor activities due to conjugated double bonds . The saturated propanoic acid backbone in the target compound may reduce such conjugation-related bioactivity but improve metabolic stability. 3-(4-Acetylphenyl)-2-aminopropanoic acid HCl (CAS 1360436-95-8) replaces bromine with an amine, enabling peptide bond formation but sacrificing halogen-based reactivity .

Synthetic Challenges: Brominated propanoic acids require careful monitoring during acylation steps to avoid incomplete coupling, as highlighted in combinatorial library synthesis . Steric hindrance from bulky groups (e.g., cyclopentyl in CAS 605680-82-8) complicates synthesis compared to the target compound’s linear acetylphenyl substituent .

Physicochemical Properties

Biological Activity

3-(4-Acetylphenyl)-2-bromopropanoic acid, an organic compound with the molecular formula C11H11BrO3, is notable for its diverse biological activities. This compound is characterized by the presence of a bromine atom and an acetyl group, which contribute to its unique reactivity and potential applications in medicinal chemistry.

The compound features a bromine atom at the second carbon of the propanoic acid chain and an acetyl group attached to the fourth position of the phenyl ring. The mechanism of action primarily involves its interaction with nucleophilic sites in biological molecules. The bromine atom can participate in nucleophilic substitution reactions, forming covalent bonds with amino acid residues in proteins, which may lead to enzyme inhibition or modification of protein functions.

Key Reactions

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups.

- Oxidation Reactions : The acetyl group can be oxidized to form carboxylic acids.

- Reduction Reactions : The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its role in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : It has shown promise in studies focusing on enzyme inhibition, particularly in pathways relevant to metabolic disorders.

Case Studies and Research Findings

A study conducted on various derivatives of brominated compounds highlighted the effectiveness of this compound in modulating biological pathways. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its mechanism and potential therapeutic uses .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | , |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the bromination of 3-(4-Acetylphenyl)propanoic acid using bromine in suitable solvents like acetic acid. This method allows for controlled reactions that yield high-purity products suitable for research and industrial applications.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Bromination | Uses bromine with acetic acid under controlled conditions |

| Continuous Flow Process | Industrial scale production ensuring consistent quality |

Q & A

Q. What are the key synthetic routes for 3-(4-Acetylphenyl)-2-bromopropanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three stages:

Condensation : React 4-acetylbenzaldehyde with nitromethane under basic conditions to form β-nitrostyrene intermediates .

Reduction : Use hydrogen gas with a palladium catalyst to reduce the nitro group to an amine.

Bromination and Hydrolysis : Introduce bromine via electrophilic substitution (e.g., using Br₂ in acetic acid), followed by acidic hydrolysis to yield the carboxylic acid moiety .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., THF vs. DCM) to improve intermediate stability.

- For bromination, control stoichiometry to avoid over-substitution.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the acetylphenyl group (δ ~2.6 ppm for CH₃CO) and bromopropanoic acid backbone (δ ~4.2 ppm for CH-Br). - HSQC can clarify coupling patterns .

- IR : Validate the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).

- X-ray Crystallography : Employ SHELX software for structure refinement. Heavy bromine atoms facilitate phasing, but thermal motion may require anisotropic displacement parameter adjustments .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace bromine with fluorine or methyl groups) and compare bioactivity using standardized assays (e.g., enzyme inhibition IC₅₀) .

- Data Normalization : Control for variables like purity (>95% by HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers).

- Crystallographic Validation : Resolve stereochemical ambiguities in derivatives using SHELXL refinement to confirm configurations influencing activity .

Q. What experimental strategies mitigate challenges in crystallizing this compound due to its heavy bromine atom?

Methodological Answer:

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) to enhance lattice stability.

- Data Collection : Optimize X-ray wavelength (e.g., Cu-Kα) to exploit bromine’s anomalous scattering for phase determination .

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder caused by bromine’s electron density .

Q. How can computational modeling guide the design of derivatives targeting specific enzyme binding pockets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes of the acetylphenyl-bromopropanoic scaffold to target proteins (e.g., kinases).

- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess bromine’s halogen-bonding contributions .

- QM/MM : Calculate charge distribution at the bromine site to optimize electrostatic complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.